molecular formula C10H12O4 B1210038 2,4-Dihydroxy-6-propylbenzoic acid CAS No. 4707-50-0

2,4-Dihydroxy-6-propylbenzoic acid

Cat. No.: B1210038
CAS No.: 4707-50-0
M. Wt: 196.20 g/mol
InChI Key: RIVVNGIVVYEIRS-UHFFFAOYSA-N
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Scientific Research Applications

Biochemical Analysis

Biochemical Properties

2,4-Dihydroxy-6-propylbenzoic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of cannabinoids. It interacts with enzymes such as cyclooxygenase-1 (COX-1), which converts it to 2,4-dihydroxybenzoic acid . This interaction is crucial for the production of cannabinoids, which have various biological activities, including anti-inflammatory and antibacterial properties . The compound’s ability to interact with COX-1 highlights its importance in biochemical pathways related to inflammation and microbial growth inhibition.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, cannabinoids derived from this compound can bind to cannabinoid receptors on the cell surface, leading to changes in cell signaling and gene expression . These interactions can result in anti-inflammatory effects and inhibition of bacterial growth, demonstrating the compound’s potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and receptors. As mentioned earlier, it is a substrate for COX-1, which converts it to 2,4-dihydroxybenzoic acid . This conversion is essential for the biosynthesis of cannabinoids, which can then bind to cannabinoid receptors and exert their effects. Additionally, the compound’s interaction with COX-1 may lead to enzyme inhibition or activation, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been shown to be stable under specific storage conditions, such as at -20°C under an inert atmosphere . Long-term studies have indicated that the compound can maintain its activity over extended periods, making it suitable for various biochemical and pharmacological experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can exhibit beneficial effects such as anti-inflammatory and antibacterial activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis of cannabinoids. It interacts with enzymes such as COX-1, which converts it to 2,4-dihydroxybenzoic acid . This conversion is a key step in the production of cannabinoids like cannabigerol (CBG) and cannabigerovarinic acid (CBGV) . These cannabinoids can then participate in various metabolic processes, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes and distributed to different cellular compartments . It may interact with specific transporters or binding proteins that facilitate its movement within the cell . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: Divaric acid can be synthesized through various organic synthesis methods. One common approach involves the hydroxylation of 6-propylbenzoic acid derivatives under controlled conditions. The reaction typically requires specific catalysts and reagents to achieve the desired hydroxylation at the 2 and 4 positions of the benzoic acid ring .

Industrial Production Methods: Industrial production of divaric acid may involve the extraction from natural sources, such as lichens, followed by purification processes. The extraction process often includes solvent extraction, filtration, and crystallization to obtain pure divaric acid .

Chemical Reactions Analysis

Types of Reactions: Divaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Divaric acid can be compared with other hydroxybenzoic acids, such as:

    Salicylic Acid: Known for its use in acne treatment and as an anti-inflammatory agent.

    Gallic Acid: Exhibits strong antioxidant properties and is used in food preservation.

    Protocatechuic Acid: Studied for its potential anticancer and cardioprotective effects.

Uniqueness of Divaric Acid:

Properties

IUPAC Name

2,4-dihydroxy-6-propylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-3-6-4-7(11)5-8(12)9(6)10(13)14/h4-5,11-12H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVVNGIVVYEIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC(=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197022
Record name 2,4-Dihydroxy-6-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4707-50-0
Record name 2,4-Dihydroxy-6-propylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4707-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dihydroxy-6-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxy-6-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the 2,4-dihydroxy-6-propylbenzoic acid motif interact with PTP1B, and what are the potential downstream effects of this interaction?

A: Research indicates that the this compound motif, common to several varic acid analogs, demonstrates similar binding interactions with the active site of PTP1B []. While the exact binding mode can vary slightly among different analogs containing this motif, they generally interact with key residues within the PTP1B active site, potentially mimicking the natural substrate binding.

Q2: How does modifying the structure of compounds containing the this compound core affect their binding affinity to PTP1B?

A: The study highlights the importance of structure-activity relationships (SAR) by demonstrating that even small modifications to the this compound core can significantly impact binding affinity to PTP1B []. Researchers observed that while compounds 1, 4, and 6, all containing the core motif, exhibited similar interactions with the active site, compounds 3 and 5, with structural variations, displayed different binding characteristics.

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